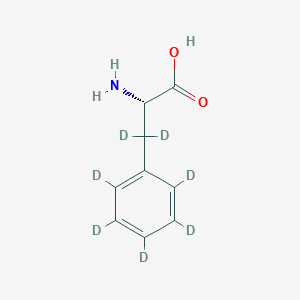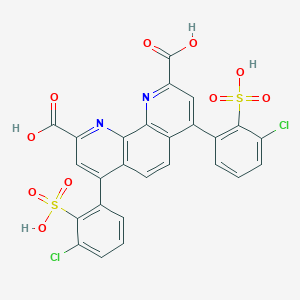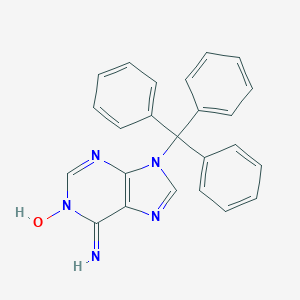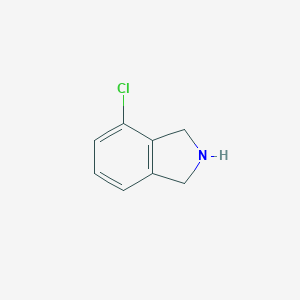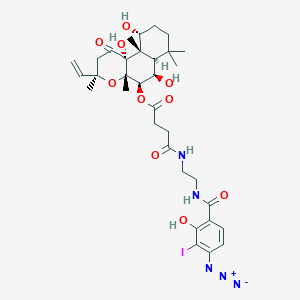
Iasa-forskolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iasa-forskolin is a natural compound that is extracted from the roots of the Indian coleus plant (Coleus forskohlii). It has been used in traditional medicine for centuries to treat various ailments, including asthma, high blood pressure, and heart disease. In recent years, Iasa-forskolin has gained attention for its potential therapeutic applications in the field of biomedical research.
Mécanisme D'action
Iasa-forskolin works by activating an enzyme called adenylate cyclase, which is responsible for the production of cyclic adenosine monophosphate (cAMP) in cells. cAMP is a critical messenger molecule that plays a key role in a variety of cellular processes, including metabolism, gene expression, and cell growth and differentiation.
Effets Biochimiques Et Physiologiques
The activation of adenylate cyclase by Iasa-forskolin leads to an increase in cAMP levels, which in turn can have a variety of biochemical and physiological effects. These effects include increased insulin secretion, increased lipolysis (breakdown of fats), and increased vasodilation (widening of blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Iasa-forskolin in laboratory experiments is that it is a natural compound that is relatively safe and non-toxic. It also has a well-documented mechanism of action, which makes it a useful tool for studying cellular processes and signaling pathways. However, one limitation of using Iasa-forskolin is that its effects can be dose-dependent and may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are numerous potential future directions for research on Iasa-forskolin. Some of the most promising areas of investigation include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes. Other areas of interest include its potential use in the field of regenerative medicine, as well as its potential as a tool for studying cellular signaling pathways and gene expression. Overall, the future looks bright for Iasa-forskolin as a powerful tool for biomedical research.
Méthodes De Synthèse
Iasa-forskolin can be synthesized through a process of extraction from the roots of the Indian coleus plant. The plant is first harvested and dried, and then the roots are ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and the Iasa-forskolin is extracted through a process of filtration and purification.
Applications De Recherche Scientifique
Iasa-forskolin has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of areas. Some of the most promising areas of research include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes.
Propriétés
Numéro CAS |
121878-20-4 |
|---|---|
Nom du produit |
Iasa-forskolin |
Formule moléculaire |
C33H44IN5O10 |
Poids moléculaire |
797.6 g/mol |
Nom IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |
Clé InChI |
UTCUSMOTNRCVGL-JFHNSAMMSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
Synonymes |
3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



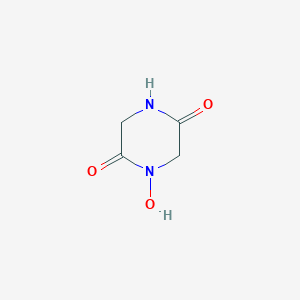
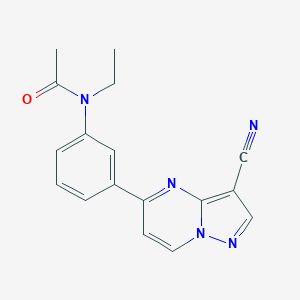
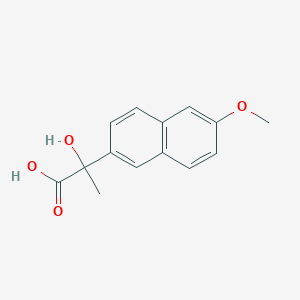
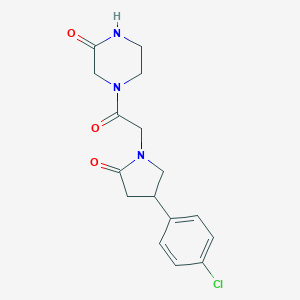
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
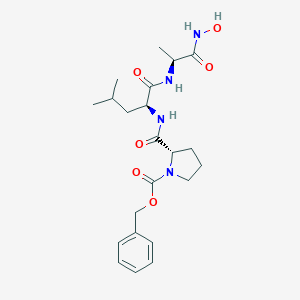
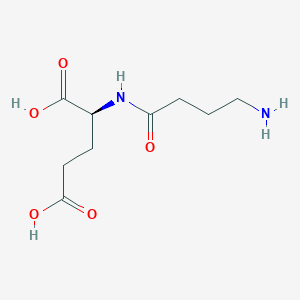
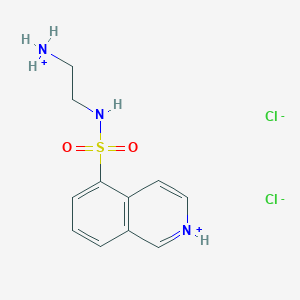
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
